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molecular formula C9H15NO4 B8761735 1-(Methoxycarbonyl)-2-methylpiperidine-4-carboxylic acid

1-(Methoxycarbonyl)-2-methylpiperidine-4-carboxylic acid

Cat. No. B8761735
M. Wt: 201.22 g/mol
InChI Key: CRSOTXSLBIEPHQ-UHFFFAOYSA-N
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Patent
US08415378B2

Procedure details

The compound was prepared as described in Reference Compound 4, Step 5 starting from methyl 4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate, sodium periodate (3.53 g, 16.5 mmol) and ruthenium(III) chloride (0.025 g, 0.12 mmol), which resulted in the title compound. MS m/z 200 (M−H)−.
[Compound]
Name
Compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.53 g
Type
reactant
Reaction Step Three
Quantity
0.025 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][CH3:12])=[O:10])[CH:5]([CH3:13])[CH2:4]1.I([O-])(=O)(=O)=[O:15].[Na+]>[Ru](Cl)(Cl)Cl>[CH3:12][O:11][C:9]([N:6]1[CH2:7][CH2:8][CH:3]([C:2]([OH:15])=[O:1])[CH2:4][CH:5]1[CH3:13])=[O:10] |f:1.2|

Inputs

Step One
Name
Compound 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1CC(N(CC1)C(=O)OC)C
Step Three
Name
Quantity
3.53 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
0.025 g
Type
catalyst
Smiles
[Ru](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared

Outcomes

Product
Name
Type
product
Smiles
COC(=O)N1C(CC(CC1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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